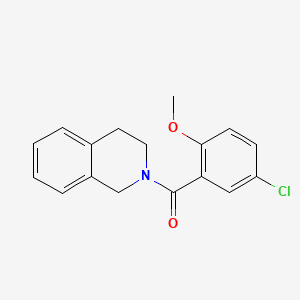

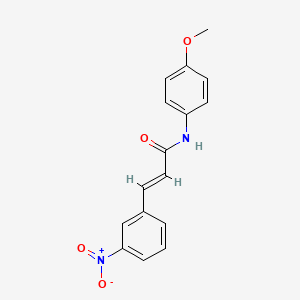

![molecular formula C15H10N2O4 B5551438 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate often involves novel and efficient synthetic routes. For example, a novel and efficient synthesis approach for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines was developed via a one-pot, three-component reaction from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds under mild conditions (Vilches-Herrera et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate has been explored through various characterization techniques. For instance, a study detailed the structural and spectroscopic characterization of a heterocyclic compound, including X-ray and DFT studies, which can provide insights into the molecular geometry and electronic properties of similar compounds (Özdemir et al., 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, showcasing their versatile chemical properties. For example, the synthesis of acetyl and iodo derivatives of related pyridine compounds demonstrates the potential for functional group modifications, which is crucial for the development of new materials and drugs (Nikam & Kappe, 2017).

Physical Properties Analysis

The physical properties of such compounds, including their photophysical behavior, are of significant interest. For instance, new photoluminescent conjugated polymers containing pyrrolopyridine units exhibit unique optical properties, suggesting potential applications in electronic devices (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

Chemical properties, such as reactivity towards nucleophiles or electrophiles, are central to understanding and utilizing these compounds. Research on the reaction of 7-hydroxy derivatives of similar pyridines with nucleophiles has expanded the repertoire of synthetic methodologies for constructing complex molecular architectures (Goto et al., 1991).

Aplicaciones Científicas De Investigación

Electrochemical Polymerization and Electropolymerization

A new monomer, synthesized from pyrrole, iodobenzene, and 3,4-ethylenedioxythiophene (EDOT), was electropolymerized to create a polymer that exhibits five distinctive colors upon doping, indicating multichromic properties. This polymer, with a specific optical band gap of 2.0 eV, was used in constructing an electrochromic device demonstrating potential applications in smart windows and display technologies Carbas, Kıvrak, Teke, Zora, & Önal, 2014.

Kinetics of Hydrolysis in Aqueous Solutions

The stability of a pyrrolo-[3,4-c]pyridine derivative was investigated in aqueous solutions over a range of temperatures and pH values. The study revealed that the compound's stability is pH-dependent, with specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed degradation, highlighting the compound's potential for pharmaceutical applications where stability in various conditions is crucial Muszalska & Wojtyniak, 2007.

Synthesis and Characterization of Polyimides

A novel pyridine-bridged aromatic dianhydride monomer was synthesized and used to create a series of pyridine-containing polyimides. These polyimides demonstrated good thermal stability, outstanding mechanical properties, and solubility in common organic solvents, suggesting applications in aerospace, electronics, and coatings Wang, Li, Zhang, Ma, & Shao, 2006.

Novel Synthesis Approaches

An efficient route to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines was developed through a three-component reaction. This method enables the incorporation of tetrahedral fragments and spiro-frameworks in the pyridine structure, offering a versatile approach for synthesizing complex organic compounds with potential applications in medicinal chemistry and drug development Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013.

Propiedades

IUPAC Name |

[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-9(18)21-11-6-4-10(5-7-11)17-14(19)12-3-2-8-16-13(12)15(17)20/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDQLOBGFUIIGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

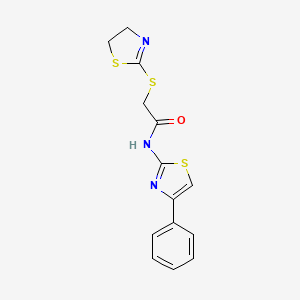

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

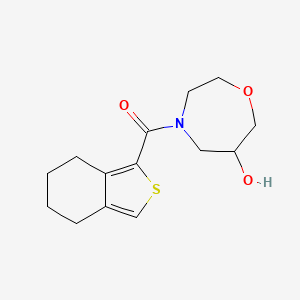

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

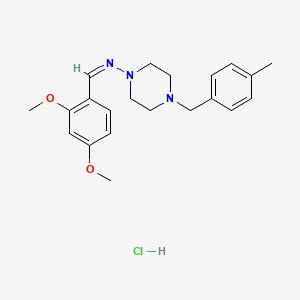

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)